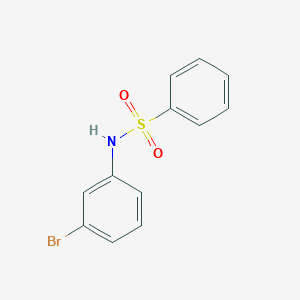

N-(3-bromophenyl)benzenesulfonamide

概要

説明

N-(3-bromophenyl)benzenesulfonamide is an organic compound belonging to the class of sulfonamides. It is characterized by the presence of a bromine atom attached to the phenyl ring and a sulfonamide group linked to another phenyl ring. This compound has a molecular formula of C12H10BrNO2S and a molecular weight of 312.19 g/mol .

準備方法

Synthetic Routes and Reaction Conditions

N-(3-bromophenyl)benzenesulfonamide can be synthesized through an amidation reaction. One common method involves the reaction of 3-bromoaniline with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in a solvent like tetrahydrofuran (THF) under cooling conditions . The general reaction scheme is as follows:

3-bromoaniline+benzenesulfonyl chloride→this compound

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale sulfonamide synthesis involve similar reaction conditions with optimized parameters for yield and purity. Industrial processes may employ continuous flow reactors and automated systems to ensure consistent production quality.

化学反応の分析

Types of Reactions

N-(3-bromophenyl)benzenesulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The sulfonamide group can participate in redox reactions, although these are less common.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used to facilitate nucleophilic substitution reactions.

Oxidation: Strong oxidizing agents like potassium permanganate can be used, although care must be taken to avoid over-oxidation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with a hydroxyl group would yield a hydroxy-substituted benzenesulfonamide.

科学的研究の応用

Synthetic Route Example

Chemistry

N-(3-bromophenyl)benzenesulfonamide serves as an intermediate in synthesizing more complex organic molecules. It can undergo various chemical reactions, including substitution reactions where the bromine atom can be replaced by other nucleophiles.

Research indicates that sulfonamides, including this compound, exhibit potential antibacterial and antifungal properties. They are studied for their ability to inhibit enzymes involved in bacterial cell wall synthesis, thus presenting a mechanism for antibacterial action .

Medicinal Chemistry

The compound is being investigated for its potential as an anticancer agent. Its ability to inhibit specific enzymes makes it a candidate for further exploration in cancer therapy. For instance, studies have shown that benzenesulfonamide derivatives can inhibit carbonic anhydrases (CAs), which are implicated in tumorigenesis and are potential targets for anticancer drugs .

Antimicrobial Activity

A study evaluated novel benzenesulfonamide derivatives against drug-resistant strains of Mycobacterium abscessus. The results demonstrated significant antimicrobial activity, suggesting that modifications to the benzenesulfonamide scaffold could enhance efficacy against resistant strains .

Carbonic Anhydrase Inhibition

Another research focused on the inhibition of human carbonic anhydrases (hCA), particularly CA IX, which is overexpressed in several cancers. The study found that certain derivatives of benzenesulfonamides showed selective inhibition of CA IX, with IC50 values ranging from 10.93 to 25.06 nM, indicating their potential as therapeutic agents in cancer treatment .

作用機序

The mechanism of action of N-(3-bromophenyl)benzenesulfonamide involves its interaction with biological molecules. Sulfonamides typically inhibit the activity of enzymes by mimicking the structure of natural substrates. This compound may target enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects . The exact molecular pathways and targets can vary depending on the specific biological context.

類似化合物との比較

Similar Compounds

- N-(3-fluorophenyl)benzenesulfonamide

- N-(4-bromophenyl)benzenesulfonamide

- N-(3-chlorophenyl)benzenesulfonamide

Uniqueness

N-(3-bromophenyl)benzenesulfonamide is unique due to the presence of the bromine atom at the meta position on the phenyl ring. This specific substitution pattern can influence its reactivity and biological activity compared to other similar compounds .

生物活性

N-(3-bromophenyl)benzenesulfonamide is an organic compound classified under sulfonamides, characterized by a bromine atom attached to a phenyl ring and a sulfonamide group linked to another phenyl ring. This compound has garnered attention for its diverse biological activities, particularly in the fields of medicine and biochemistry. This article delves into the biological activity of this compound, exploring its mechanisms of action, pharmacological effects, and potential applications.

- Molecular Formula : C₁₂H₁₀BrNO₂S

- Molecular Weight : 312.19 g/mol

This compound functions primarily through its interaction with biological molecules, particularly by inhibiting bacterial folic acid synthesis, which is crucial for nucleic acid synthesis and amino acid metabolism. This interference leads to antibacterial effects, as sulfonamides are known to inhibit the growth of various bacteria by mimicking para-aminobenzoic acid (PABA), a substrate necessary for folate synthesis.

Key Mechanisms:

- Antibacterial Activity : Inhibits folic acid synthesis in bacteria.

- Antitumor Potential : Exhibits cytotoxicity against cancer cell lines by inducing apoptosis and disrupting cellular processes .

- Calcium Channel Interaction : Some studies suggest that sulfonamide derivatives may act as calcium channel inhibitors, influencing cardiovascular responses .

1. Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties. It has been evaluated against various pathogens, showing effectiveness against both Gram-positive and Gram-negative bacteria. For instance, its minimum inhibitory concentration (MIC) values indicate potent activity against E. coli and S. aureus.

| Pathogen | MIC (mg/mL) |

|---|---|

| E. coli | 6.72 |

| S. aureus | 6.63 |

| P. aeruginosa | 6.67 |

| S. typhi | 6.45 |

| C. albicans | 6.63 |

2. Antitumor Activity

Research indicates that this compound exhibits cytotoxic effects on various cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer cells (A549). The compound induces apoptosis through mechanisms involving reactive oxygen species (ROS) generation and cell cycle arrest.

| Cell Line | IC₅₀ (μM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 | 21 | Induces apoptosis via ROS |

| A549 | >100 | Cell cycle arrest at G0/G1 phase |

3. Anti-inflammatory Effects

In vivo studies have shown that derivatives of this compound can significantly reduce inflammation in animal models, such as carrageenan-induced paw edema in rats, demonstrating its potential as an anti-inflammatory agent .

Case Studies

- Anticancer Activity : A study evaluated the effects of this compound on MDA-MB-231 cells, revealing a significant increase in apoptosis markers compared to control groups. The compound was shown to enhance annexin V-FITC positivity by 22-fold, indicating strong pro-apoptotic effects .

- Calcium Channel Interaction : Research involving isolated rat hearts suggested that certain sulfonamide derivatives could modulate coronary resistance through calcium channel interactions, hinting at cardiovascular applications .

Future Directions

The ongoing research into this compound suggests potential for further development in various therapeutic areas:

- Cancer Therapy : Continued exploration of its anticancer properties could lead to new treatment protocols.

- Antimicrobial Agents : The compound's effectiveness against resistant bacterial strains may position it as a candidate for new antibiotics.

- Cardiovascular Applications : Investigating its effects on calcium channels may unveil novel treatments for hypertension and related conditions.

特性

IUPAC Name |

N-(3-bromophenyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrNO2S/c13-10-5-4-6-11(9-10)14-17(15,16)12-7-2-1-3-8-12/h1-9,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNTFBASRFYOFKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)NC2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10919770 | |

| Record name | N-(3-Bromophenyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10919770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91394-73-9 | |

| Record name | NSC95708 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95708 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(3-Bromophenyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10919770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。